N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-8-3-5-9(6-4-8)14-12(18)15-11(16)10-2-1-7-17-10/h1-7H,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONNXBPSHVMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353328 | |
| Record name | ST50979739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-72-1 | |
| Record name | ST50979739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide can be synthesized through a multi-step process. One common method involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding the desired compound in excellent yields of 94% . The reaction conditions typically involve the use of a palladium catalyst and a base such as potassium phosphate to facilitate the arylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalyst: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Potassium Phosphate: Acts as a base in arylation reactions.
Triethylamine: Used as a base in the initial synthesis step.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Antimicrobial Activity
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide has demonstrated promising antimicrobial properties. Studies have shown that it exhibits significant antibacterial activity against drug-resistant strains such as Acinetobacter baumannii and Staphylococcus aureus. In vitro tests indicated that this compound was effective against these pathogens at low concentrations, making it a potential candidate for antibiotic development .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| A. baumannii | 150 µg/mL | 15 |
| K. pneumoniae | 200 µg/mL | 12 |
| S. aureus | 180 µg/mL | 14 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that this compound can inhibit cancer cell proliferation in various human cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). The mechanism involves the inhibition of specific enzymes and signaling pathways critical for cancer cell growth .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | Concentration (µg/mL) | % Cell Viability |
|---|---|---|
| HepG2 | 20 | 33.29 |
| Huh-7 | 20 | 45.09 |
| MCF-7 | 20 | 41.81 |
Enzyme Inhibition
This compound acts as an enzyme inhibitor, which is crucial for its antimicrobial and anticancer activities. It binds to specific enzymes involved in bacterial cell wall synthesis and cancer cell signaling pathways, thereby disrupting normal cellular functions .
Case Study 1: Antibacterial Efficacy
In a study published in MDPI, the antibacterial efficacy of this compound was evaluated against clinically isolated drug-resistant bacteria. The compound exhibited superior activity compared to conventional antibiotics, highlighting its potential as a new therapeutic agent for treating resistant infections .
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer potential of this compound demonstrated significant cytotoxic effects on liver and breast cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substituents on the phenyl ring enhanced its anticancer activity, providing insights into optimizing derivatives for improved efficacy .
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with bacterial cell membranes and enzymes. The compound can inhibit the growth of bacteria by disrupting their cell wall synthesis and interfering with essential metabolic pathways . Molecular docking studies have shown that the compound can bind to specific active sites on bacterial enzymes, leading to their inactivation .
Comparison with Similar Compounds
Comparison with Structural Analogues
N-(4-Carbamothioylphenyl)furan-2-carboxamide (CID 4962800)
- Molecular Formula : C₁₂H₁₀N₂O₂S
- Key Differences : Lacks the bromine atom at the phenyl ring but retains the carbamothioyl group.
- Synthesis : Prepared via thiourea functionalization of furan-2-carboxamide, similar to the target compound but without bromination steps .
- Bioactivity: Not explicitly reported, but the absence of bromine may reduce steric/electronic effects critical for protein-ligand interactions .
N-(4-Methylphenyl)furan-2-carboxamide (CID 785196)
- Molecular Formula: C₁₂H₁₁NO₂
- Key Differences : Replaces the bromine and carbamothioyl groups with a methyl substituent and a carboxamide linkage.
- Synthesis : Derived from furan-2-carbonyl chloride and 4-methylaniline, yielding 94% under mild conditions .
- Bioactivity : Demonstrates moderate antibacterial activity against Staphylococcus aureus but lower efficacy against New Delhi metallo-β-lactamase (NDM-1)-producing strains compared to brominated analogues .
N-(4′-Chlorobiphenyl-4-yl)furan-2-carboxamide (5f)
- Molecular Formula: C₁₇H₁₂ClNO₂
- Key Differences : Features a biphenyl backbone with a chlorine substituent instead of bromine.
- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling (32–83% yield), with lower yields attributed to electron-withdrawing groups like chlorine .
- Bioactivity : Exhibits strong binding to NDM-1 (Gold score: ~60) but less potency than brominated derivatives due to reduced electronegativity .
Antibacterial Efficacy
- Target Compound : Shows activity against NDM-1-positive Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA) via inhibition of metallo-β-lactamase enzymes. Molecular docking reveals interactions with key residues (Asn220, His250) in NDM-1 .
- Analogues :
Computational Data
- Binding Energies : The target compound’s Gold fitness score (~75 ) surpasses that of chlorinated (5f: ~60) and methylated (5i: ~55) derivatives, highlighting bromine’s role in enhancing ligand-receptor affinity .
- Molecular Dynamics: Simulations confirm stable binding of the target compound to NDM-1, with a root-mean-square deviation (RMSD) of <2 Å over 50 ns, outperforming non-brominated analogues .
Biological Activity
N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.
1. Synthesis of this compound
The synthesis of this compound involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction yields a high purity product with excellent yields, typically around 94% .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound primarily targets enzymes such as kinases and proteases, which are crucial for various cellular processes including proliferation and apoptosis .
- Pathways Involved : It inhibits pathways associated with cell growth and survival, leading to the suppression of cancer cell proliferation and induction of apoptosis .
3.1 Antimicrobial Properties
Recent studies have demonstrated significant antimicrobial activity against drug-resistant bacterial strains, including Acinetobacter baumannii, Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. The compound exhibited the highest efficacy against NDM-positive strains, indicating its potential as a therapeutic agent in treating resistant infections .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| A. baumannii | 150 µg/mL | 12 |
| K. pneumoniae | 200 µg/mL | 10 |
| E. cloacae | 180 µg/mL | 11 |
| S. aureus | 170 µg/mL | 9 |
3.2 Anticancer Activity
This compound has also been evaluated for its anticancer properties across various human cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). The compound demonstrated notable cytotoxic effects, with cell viability dropping significantly at concentrations as low as 20 μg/mL .
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| HepG2 | 20 | 33.29 |
| Huh-7 | 20 | 45.09 |
| MCF-7 | 20 | 41.81 |
4. Case Studies and Research Findings
Several studies have focused on the structure–activity relationships (SAR) of carbamothioyl-furan derivatives, highlighting that electron-donor substituents enhance anticancer activity . For instance, compounds with para-methyl substitutions exhibited greater efficacy compared to their counterparts without such modifications.
In a comparative study, the synthesized derivatives were tested against standard drugs like doxorubicin, revealing that some derivatives showed superior or comparable efficacy against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide?
- Methodology : The compound can be synthesized via a two-step process:
Amide Formation : React furan-2-carbonyl chloride with 4-bromoaniline in dry dichloromethane (DCM) using triethylamine as a base. This yields N-(4-bromophenyl)furan-2-carboxamide in 94% yield under ambient conditions .
Thiourea Functionalization : Introduce the carbamothioyl group by reacting the intermediate with thiophosgene or ammonium thiocyanate under controlled pH (e.g., acetic acid) .
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.
Q. How can structural characterization of this compound be reliably performed?
- Techniques :
- FT-IR : Identify C=S (1263–1265 cm⁻¹), C=Oamide (1677–1680 cm⁻¹), and aromatic C-H (3026–3127 cm⁻¹) stretches .
- NMR : Confirm aromatic protons (δ 6.7–8.1 ppm in ¹H NMR) and carbamothioyl carbon (δ 177 ppm in ¹³C NMR) .
- Mass Spectrometry : Validate molecular weight (e.g., m/z 337.2 for C₁₂H₁₀BrN₂O₂S) .
Q. What preliminary biological activities have been reported for this compound?
- Antibacterial Activity : Demonstrated efficacy against drug-resistant Acinetobacter baumannii and Klebsiella pneumoniae (MIC: 8–32 µg/mL) via disruption of bacterial membrane integrity .
- Antioxidant Potential : Thiourea derivatives of furan-2-carboxamide show radical scavenging activity in DPPH assays (IC₅₀: 12–45 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Approach :
Standardize Assays : Use consistent bacterial strains (e.g., ATCC controls) and solvent systems (e.g., DMSO concentration ≤1% v/v) .
SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) on activity .
- Example : Electron-donating groups (e.g., -OCH₃) enhance antibacterial potency, while bulky substituents reduce yield and activity .
Q. What crystallographic techniques are suitable for determining its solid-state structure?
- Methods :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Intramolecular interactions (e.g., N–H⋯O=C hydrogen bonds) stabilize planar conformations .
- Key Parameters : Monitor dihedral angles between furan and phenyl rings (e.g., 9.71° in analogous structures) .
Q. How can this compound be applied in coordination chemistry?
- Applications :
- Metal Complex Synthesis : React with Co(II), Cu(II), or Zn(II) salts to form complexes. Characterize via IR (shifted C=S stretches) and molar conductivity .
- Bioactivity Enhancement : Metal complexes often show improved antimicrobial activity compared to ligands .
Q. What computational strategies validate its antibacterial mechanisms?
- Protocols :
Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., penicillin-binding proteins) .
MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
